molecular formula C14H15NO B138111 (1R,2S)-(-)-2-Amino-1,2-diphenylethanol CAS No. 23190-16-1

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Cat. No.: B138111
CAS No.: 23190-16-1
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-UONOGXRCSA-N
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Description

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol, also known as (-)-2-Amino-1,2-diphenylethanol, is a chiral amino alcohol, which is widely used in organic synthesis and scientific research. It is a versatile building block for the synthesis of a variety of compounds, including drugs, peptides, and other bioactive molecules. (-)-2-Amino-1,2-diphenylethanol has been used in a variety of laboratory experiments, including the synthesis of chiral compounds, the study of enzyme kinetics, and the elucidation of biochemical pathways.

Future Directions

The future directions for research on “(1R,2S)-(-)-2-Amino-1,2-diphenylethanol” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It would also be beneficial to investigate its physical and chemical properties, as well as its safety and hazards .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the interaction of a compound with its target can lead to changes in the function of the target, which can result in therapeutic effects . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects

Result of Action

The interaction of a compound with its targets can lead to changes at the molecular and cellular levels, which can result in therapeutic effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body. More research is needed to understand how environmental factors influence the action of (1R,2S)-2-Amino-1,2-diphenylethanol.

Properties

IUPAC Name

(1R,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23190-16-1
Record name (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (I) (111 g, 362.4 mmol) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (II) (the chiral amine, 75 g, 351 mmol, Aldrich) and tetrabutylammonium bromide (catalytic nucleophile, 2.4 g) were charged to a flask. I was obtained by/from Aerojet Fine Chemicals (a Division of Gencorp, Rancho Cordova, Calif.). To this was added 3 L of a 1:1 mixture of i-propyl acetate (i-PrOAc) and methyl t-butyl ether (MTBE). The resulting slurry was heated to 55-60° C. for 24 to 48 h. Reaction was deemed complete when the ratio of the diastereomers was ≧94:6 (R:S). The reaction was cooled to room temperature and the diastereomeric salt, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid, [R-(R*,S*)]-β-amino-α-phenylbenzeneethanol salt (1:1) (IA), was isolated by filtration. The product cake was washed with 850 mL of MTBE. The MTBE wet product cake was suspended in 1800 mL of MTBE. Water, 1800 mL was added. The pH of the aqueous phase was adjusted to between 1 and 2 with methanesulfonic acid (˜23 mL). The phases were separated and the lower aqueous phase was extracted with MTBE (3×1L). The combined organic phases were washed with water (250 mL). The product, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (IB)was used directly in the next step without isolation. In process yield and quality was 101.0 g, 93.0 M%, 87.4% ee (enantiomeric excess). IB: 1H NMR (CDCl3): δ(ppm)=4.30 (m, 1H), 3.72 (m, 2H), 2.96 (s, 3 H), 2.48 (m, 1H), 2.27 (m, 1H), 1.39 (s, 6H). 13C NMR (CDCl3): δ (ppm)=176.7, 172.2, 155.2, 61.4, 41.7, 36.6, 33.2, 24.4, 21.9, 21.9. IR (KBr): ν (cm−1)=3000 (br), 1740 (s), 1680 (s), 1450 (br), 1250 (s).
Name
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
Quantity
111 g
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reactant
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reactant
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[Compound]
Name
amine
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reactant
Reaction Step One
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2.4 g
Type
catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Reactant of Route 6
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

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